"Ethyl 2-(9H-purin-6-yl)acetate" chemical properties
"Ethyl 2-(9H-purin-6-yl)acetate" chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(9H-purin-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Purine derivatives form the backbone of numerous biologically active molecules, from nucleic acids to potent therapeutic agents.[1] Their structural versatility and inherent ability to interact with a wide array of biological targets make them a cornerstone of modern medicinal chemistry.[2][3][4] This guide focuses on Ethyl 2-(9H-purin-6-yl)acetate, a key intermediate and building block in the synthesis of complex purine-based compounds. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of this molecule's behavior, grounded in established chemical principles. This document is designed to empower researchers by explaining the causality behind its properties and providing actionable protocols for its use in the laboratory.
Molecular Identity and Physicochemical Profile
Ethyl 2-(9H-purin-6-yl)acetate is a heteroaromatic compound featuring a purine core substituted at the 6-position with an ethyl acetate group. This structure presents multiple sites for chemical interaction: the bicyclic aromatic system with its nitrogen atoms, the reactive methylene bridge, and the ester functionality. Understanding its fundamental properties is the first step toward its effective application.
Key Identifiers
A consistent and accurate identification is critical for regulatory and research purposes.
| Identifier | Value | Source |
| CAS Number | 2228-04-8 | [5][6][7] |
| Molecular Formula | C₉H₁₀N₄O₂ | [5][7] |
| IUPAC Name | ethyl 2-(9H-purin-6-yl)acetate | [5][6] |
| Synonyms | Ethyl (9H-purin-6-yl)acetate, ETHYL (PURIN-6-YL)ACETATE | [5] |
| Molecular Weight | 206.20 g/mol | [5][7] |
| Physical State | Solid | [6] |
Computed Physicochemical Properties
The following properties, computed from its structure, offer predictive insights into the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 0.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 206.08037557 Da | [5] |
| Polar Surface Area | 80.8 Ų | [5] |
The low XLogP3 value suggests moderate lipophilicity, while the presence of multiple hydrogen bond acceptors and one donor indicates its potential to participate in hydrogen bonding, influencing its solubility and interactions with biological macromolecules.
Synthesis and Purification Strategy
The synthesis of Ethyl 2-(9H-purin-6-yl)acetate typically leverages the inherent reactivity of 6-halopurines, which are common and commercially available starting materials. The core principle is a nucleophilic aromatic substitution (SNAr) reaction where the halide at the C6 position is displaced.
Synthetic Workflow: Nucleophilic Substitution
The most direct route involves the reaction of 6-chloropurine with the enolate of ethyl acetate. The choice of base and solvent is critical to deprotonate the α-carbon of the ester without promoting self-condensation or unwanted side reactions with the purine ring.
Caption: Synthetic workflow for Ethyl 2-(9H-purin-6-yl)acetate.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic synthesis principles for similar transformations.[8] Researchers should perform their own risk assessment before proceeding.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous aprotic solvent (e.g., 100 mL of THF).
-
Enolate Formation: Cool the solvent to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise. Following the addition, slowly add ethyl acetate (1.2 equivalents) and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Nucleophilic Substitution: Dissolve 6-chloropurine (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the cold enolate solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[9][10]
-
Characterization: Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following data represent the expected spectroscopic signatures for Ethyl 2-(9H-purin-6-yl)acetate.
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~8.5-9.0 ppm (2H, s): Purine C2-H and C8-H protons.δ ~4.2 ppm (2H, q): -O-CH₂ -CH₃ of the ethyl group.[11]δ ~4.0 ppm (2H, s): -CH₂ -CO₂Et methylene bridge.δ ~1.3 ppm (3H, t): -O-CH₂-CH₃ of the ethyl group.[11] | The purine protons appear far downfield due to the deshielding effect of the aromatic, electron-deficient ring system. The ethyl group shows a characteristic quartet and triplet pattern. The methylene bridge protons are expected to be a singlet adjacent to the purine ring. |
| ¹³C NMR | δ ~170 ppm: Ester carbonyl carbon.δ ~140-155 ppm: Aromatic carbons of the purine ring.δ ~62 ppm: -O-CH₂ -CH₃ carbon.δ ~40 ppm: -CH₂ -CO₂Et carbon.δ ~14 ppm: -O-CH₂-CH₃ carbon. | The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly downfield, followed by the aromatic carbons. |
| IR (Infrared) | ~3300 cm⁻¹ (broad): N-H stretch from the imidazole portion of the purine ring.~2980 cm⁻¹: Aliphatic C-H stretches.~1735 cm⁻¹ (strong): C=O stretch of the ester.[12][13]~1600, ~1570 cm⁻¹: C=N and C=C stretches of the purine ring.[12][13] | These absorption bands correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule. |
| MS (Mass Spec.) | [M+H]⁺ at m/z = 207.08: Protonated molecular ion.[M]⁺ at m/z = 206.08: Molecular ion peak. | Mass spectrometry confirms the molecular weight of the compound. Fragmentation patterns may include the loss of the ethoxy group (-OEt) or the entire ethyl acetate moiety. |
Chemical Reactivity and Stability
The reactivity of Ethyl 2-(9H-purin-6-yl)acetate is dictated by its three primary functional regions: the purine nucleus, the active methylene group, and the ester linkage.
Caption: Key reactive sites on the Ethyl 2-(9H-purin-6-yl)acetate molecule.
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Purine Ring System: The N9 position is a common site for alkylation or glycosylation reactions, which is a foundational step in the synthesis of many nucleoside analogs. The ring itself can undergo electrophilic substitution, though conditions must be carefully controlled due to the electron-deficient nature of the system.
-
Ester Group: The ester is susceptible to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with an amine. These transformations are useful for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Methylene Bridge: The α-protons on the methylene group adjacent to the ester are acidic and can be removed by a strong base, allowing for further alkylation or condensation reactions at this position.
Stability and Storage
For long-term viability, proper storage is essential.
-
Storage Conditions: The compound should be stored in a tightly sealed container, protected from moisture. Recommended storage is in a dry environment at 2-8°C.[14]
-
Causality: Purine derivatives can be susceptible to hydrolysis and atmospheric moisture. Cool, dry conditions minimize the rate of potential degradation, ensuring the integrity and purity of the material for experimental use.
Applications in Drug Discovery and Chemical Biology
Ethyl 2-(9H-purin-6-yl)acetate is not typically an end-product therapeutic but rather a highly valuable scaffold. Its utility lies in its capacity to be elaborated into more complex and potent molecules.
-
Scaffold for Kinase Inhibitors: The purine core is a well-established "privileged scaffold" that mimics the adenine portion of ATP. By modifying the C6-acetate side chain and substituting the N9 position, medicinal chemists can design potent and selective inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.
-
Synthesis of Antiviral Agents: Many antiviral drugs are nucleoside analogs. The N9 position can be functionalized with sugar moieties or their mimics, and the C6 side chain can be modified to enhance binding to viral enzymes like polymerases or reverse transcriptases.[2]
-
Building Block for Chemical Probes: The ester handle allows for the straightforward attachment of fluorescent tags, biotin labels, or cross-linking agents. This transforms the purine scaffold into a chemical probe for studying protein-ligand interactions, target identification, and validating mechanisms of action.
Safety and Handling
As with any laboratory chemical, appropriate safety precautions must be observed.
| Hazard Information | Precautionary Measures |
| GHS Pictogram: GHS07 (Harmful/Irritant)[6] | Engineering Controls: Handle in a well-ventilated area or a chemical fume hood. |
| Hazard Statements: H302 - Harmful if swallowed.H332 - Harmful if inhaled.[6] | Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |
| Precautionary Phrases: P260 - Do not breathe dust/fume/gas/mist/vapours/spray.P342+P311 - If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[6] | Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Conclusion
Ethyl 2-(9H-purin-6-yl)acetate is a foundational molecule in the synthesis of advanced purine derivatives. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic handles make it an indispensable tool for researchers in drug discovery and chemical biology. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, enables scientists to harness its full potential in the rational design of novel therapeutic agents and molecular probes.
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Ningegowda, R., et al. (2009). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. ResearchGate. [Link]
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ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6. [Link]
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Ningegowda, R., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. PubMed. [Link]
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